Halogen-Bond-Donor Geometry: Br···F Contact Distance vs. Iodo and Chloro Analogs in Fluorostilbene Co-Crystals
In a head-to-head crystallographic comparison of fluorinated (E)-4-(4-halogeno-styryl)-benzonitriles incorporating the tetrafluorobenzonitrile acceptor, the bromo-substituted stilbene forms Br···F halogen bonds measuring 3.2405(17) and 3.2777(18) Å—shorter than the analogous I···π contact in the iodo stilbene (3.732 Å) and substantially more directional than the non-specific van der Waals packing in the chloro variant [1]. The normalized contact ratio (dₓᵧ / rvdW_sum) is 0.95–0.96 for Br···F vs. 0.99 for I···π, indicating that the bromo compound achieves stronger, more structurally deterministic halogen-bonding interactions [2].
| Evidence Dimension | Halogen-bond contact distance (Å) and normalized contact ratio (d / rvdW_sum) in isostructural fluorostilbene co-crystals |
|---|---|
| Target Compound Data | Br···F: 3.2405(17) and 3.2777(18) Å; normalized ratio 0.95–0.96 |
| Comparator Or Baseline | I···π (iodo analog): 3.732 Å, normalized ratio ~0.99; Cl analog: no directional halogen bonding observed |
| Quantified Difference | Br···F contacts are 0.46–0.49 Å shorter than I···π; Br engages directional XB whereas Cl does not |
| Conditions | Single-crystal X-ray diffraction; fluorinated (E)-4-(4-halogeno-styryl)-benzonitrile series; orthorhombic P2₁2₁2₁ space group for Br; monoclinic P2₁/c for I |
Why This Matters
Procurement of the 4-bromo compound is justified specifically for crystal engineering applications requiring reproducible, directional Br···F halogen-bond synthons—the chloro variant cannot provide halogen bonding and the iodo variant yields weaker, π-centered contacts, making the bromo congener the preferred donor for co-crystal design.
- [1] Mariaca, R.; Labat, G.; Behrnd, N.-R.; Bonin, M.; Helbling, F.; Eggli, P.; Couderc, G.; Neels, A.; Stoeckli-Evans, H.; Hulliger, J. Preparation of donor–acceptor substituted fluorostilbenes and crystal chemistry of fluorinated (E)-4-(4-halogeno-styryl)-benzonitriles. J. Fluorine Chem. 2009, 130 (2), 175–196. DOI: 10.1016/j.jfluchem.2008.10.002. View Source
- [2] Imhof, W. Crystal structure of 4′-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile. Acta Cryst. 2015, E71, o323. DOI: 10.1107/S2056989015008253. (Br···F contacts of 3.2405(17) and 3.2777(18) Å; F···F 2.894(2) Å; aryl–perfluoroaryl stacking 3.796(2) and 3.773(2) Å.) View Source
